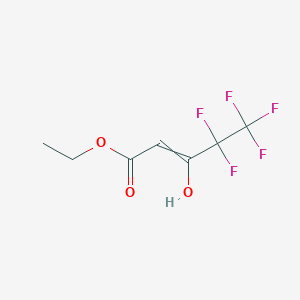
Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- is a chemical compound with the molecular formula C15H21NO2.Br-H and a molecular weight of 328.29 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- involves several steps. The starting material, nipecotic acid, undergoes esterification with ethanol in the presence of a catalyst to form the ethyl ester. The resulting product is then reacted with hydrobromic acid to yield the hydrobromide salt . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to maximize yield and purity.
Analyse Des Réactions Chimiques
Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in studies involving neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system.
Mécanisme D'action
The mechanism of action of Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- involves its interaction with GABA receptors. It acts as a partial agonist, binding to the receptor and modulating its activity. This interaction affects the flow of ions across the cell membrane, leading to changes in neuronal excitability .
Comparaison Avec Des Composés Similaires
Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- can be compared to similar compounds such as isonipecotic acid and other piperidine derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities . The unique combination of the ethyl ester and hydrobromide salt in Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- contributes to its distinct properties and applications.
Similar Compounds
Isonipecotic acid: A heterocyclic compound with a piperidine ring and a carboxylic acid moiety.
Piperidine derivatives: Compounds containing a piperidine ring with various functional groups.
Propriétés
Numéro CAS |
57152-98-4 |
|---|---|
Formule moléculaire |
C15H22BrNO2 |
Poids moléculaire |
328.24 g/mol |
Nom IUPAC |
ethyl (3S,4S)-1-methyl-4-phenylpiperidin-1-ium-3-carboxylate;bromide |
InChI |
InChI=1S/C15H21NO2.BrH/c1-3-18-15(17)14-11-16(2)10-9-13(14)12-7-5-4-6-8-12;/h4-8,13-14H,3,9-11H2,1-2H3;1H/t13-,14-;/m1./s1 |
Clé InChI |
SOPKAMUVMLDCBE-DTPOWOMPSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1C[NH+](CC[C@@H]1C2=CC=CC=C2)C.[Br-] |
SMILES canonique |
CCOC(=O)C1C[NH+](CCC1C2=CC=CC=C2)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


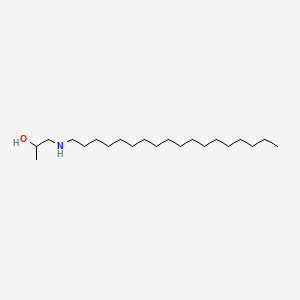

![1,5,13,17,22-Pentaazatricyclo[15.2.2.1~7,11~]docosa-7(22),8,10-triene-6,12-dione](/img/structure/B13754595.png)
![1-cyclopropyl-6-(1-hydroxyethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13754603.png)

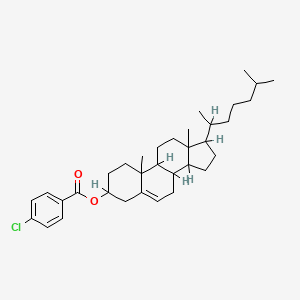
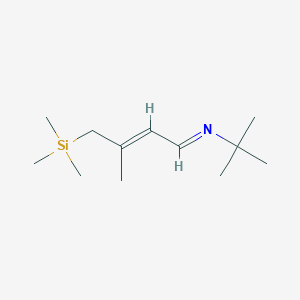
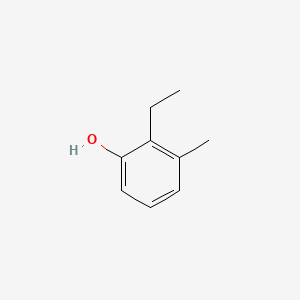
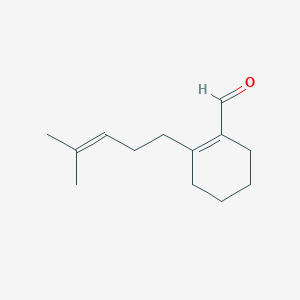

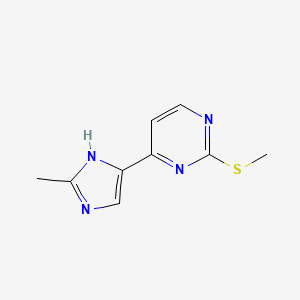

![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)
